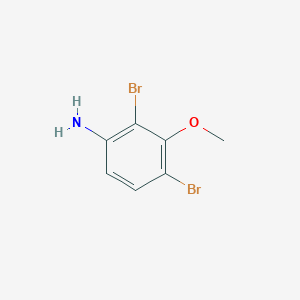

2,4-Dibromo-3-methoxyaniline

Description

Significance of Substituted Anilines in Contemporary Organic Chemistry

Substituted anilines, a class of organic compounds derived from aniline (B41778), are foundational to modern organic chemistry. They are ubiquitous structures in a vast array of functional molecules. chim.it Their importance is underscored by their presence as core scaffolds in numerous pharmaceuticals, agrochemicals, and organic polymers. chim.it In medicinal chemistry, aniline derivatives are found in treatments for a range of conditions, including oncology and cardiovascular diseases. chim.it Furthermore, these compounds are indispensable intermediates in the synthesis of dyes, pigments, and other specialty chemicals. bldpharm.com Primary anilines are particularly useful as they serve as versatile starting materials for a variety of derivatives, including secondary and tertiary anilines, amides, and imines. bldpharm.com The ability to strategically place different functional groups on the aniline ring allows chemists to fine-tune the electronic and steric properties of molecules, making substituted anilines vital building blocks for creating complex, high-value compounds. biosynth.com

The Role of Halogenation and Alkoxy Substitution in Aromatic Systems

The chemical behavior of an aromatic compound is profoundly influenced by its substituents. Halogenation and alkoxy substitution are two common modifications that impart specific characteristics to an aromatic ring.

Halogenation is a classic example of electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. lookchem.com While halogens themselves are not typically electrophilic enough to react with a stable aromatic system like benzene (B151609), the reaction is facilitated by a Lewis acid catalyst, such as iron or aluminum halides (e.g., FeBr₃ or AlBr₃). google.comrsc.orgfluorochem.co.uk This catalyst polarizes the halogen-halogen bond, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. google.comfluorochem.co.uk

Alkoxy groups (like the methoxy (B1213986) group, -OCH₃), on the other hand, are strong activating groups in electrophilic aromatic substitution. mdpi.com They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. mdpi.com This activation is so potent that reactions like the halogenation of alkoxy-substituted rings can often proceed even without a catalyst. mdpi.com The alkoxy group directs incoming electrophiles primarily to the ortho and para positions. fluorochem.co.ukmdpi.com In a molecule like 2,4-Dibromo-3-methoxyaniline, the presence of both electron-withdrawing bromine atoms and the electron-donating methoxy and amino groups creates a complex electronic environment that dictates its reactivity in further synthetic transformations.

Positioning of this compound within Advanced Synthetic Precursors

This compound is positioned as a valuable advanced synthetic precursor, a chemical building block that provides a pre-functionalized scaffold for the efficient construction of more complex molecules. Its utility stems from the specific arrangement of its four substituents—an amino group, a methoxy group, and two bromine atoms—which offer multiple reactive sites for further chemical modification.

The presence of bromine atoms is particularly significant, as they can be readily replaced or engaged in a variety of cross-coupling reactions. For instance, related halogenated anilines are known to participate in powerful carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. bldpharm.com A notable example involves the closely related compound, 2-bromo-3-methoxyaniline, which was used as a key precursor in the total synthesis of 1,6-dimethoxyphenazine (B18872) via a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. mdpi.com

Isomers of the target compound, such as 2,6-Dibromo-4-methoxyaniline, are recognized as important intermediates for synthesizing complex organic molecules through substitution and coupling reactions. bldpharm.com Similarly, 2,4-Dibromo-5-methoxyaniline (B1590041) is used as a precursor to create other compounds like methoxybenzene. biosynth.com The commercial availability of this compound underscores its role as a readily accessible building block for research and development in medicinal chemistry and materials science. ambeed.com Its structure is particularly suited for creating libraries of complex molecules for drug discovery, where the halogenated framework can enhance biological potency.

Current Research Landscape and Unaddressed Challenges Related to Polyhalogenated Methoxyanilines

The field of polyhalogenated methoxyanilines is an active area of research, primarily focused on developing novel synthetic methodologies and exploring their applications. A significant challenge in this area is achieving site-selective functionalization. google.com Given that molecules like this compound possess multiple, chemically distinct C-H bonds and two halogen atoms, controlling which site reacts is a complex problem that chemists continue to address. chim.it

Modern synthetic chemistry has made strides in this area through the development of transition-metal-catalyzed C-H activation and cross-coupling reactions, which can offer high levels of regioselectivity that are not achievable with traditional methods. google.com However, challenges such as over-functionalization, where multiple sites react unintentionally, and the low reactivity of certain substrates remain.

Another area of focus is the development of more sustainable and industrially scalable synthetic routes. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. google.com Research into alternative brominating systems, such as using sodium bromide in conjunction with an oxidant like hydrogen peroxide, aims to provide safer and more environmentally friendly processes for producing these valuable intermediates. google.com The synthesis of related compounds like 2,6-dibromo-4-trifluoromethoxyaniline, a key intermediate for the fungicide thifluzamide, highlights the industrial importance of overcoming these synthetic hurdles. google.com

Compound Index

| Compound Name |

| This compound |

| 1,6-dimethoxyphenazine |

| 2,4,6-tribromoaniline (B120722) |

| 2,6-Dibromo-4-methoxyaniline |

| 2-bromo-3-methoxyaniline |

| 2-bromo-4-methoxyaniline |

| 3,5-Dibromoanisole |

| 4-aminobenzophenone |

| Acetanilide |

| Acetic anhydride |

| Aluminum bromide (AlBr₃) |

| Aluminum trichloride (B1173362) (AlCl₃) |

| Aniline |

| Benzene |

| Bromine (Br₂) |

| Ferric bromide (FeBr₃) |

| Methoxybenzene |

| p-toluidine (4-methylaniline) |

| Sodium bromide |

| Thifluzamide |

Chemical Properties Table

| Property | Value |

| Chemical Formula | C₇H₇Br₂NO |

| Molecular Weight | 280.94 g/mol |

| CAS Number | 853953-36-3 |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWIOFYEZQQRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 3 Methoxyaniline

Direct Halogenation Approaches to Dibrominated Anilines

Direct halogenation is a primary method for introducing bromine atoms onto an aniline (B41778) ring. However, the strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, often leading to multiple substitutions. libretexts.org Therefore, achieving specific dibromination patterns, such as the 2,4-substitution on 3-methoxyaniline, is a significant synthetic challenge that necessitates precise methodological control.

Regioselective Bromination of 3-Methoxyaniline Substrates

The synthesis of 2,4-Dibromo-3-methoxyaniline from 3-methoxyaniline is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents determine the position of the incoming bromine atoms. The amino (-NH2) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Similarly, the methoxy (B1213986) (-OCH3) group at position 3 is also an activating, ortho-para director, favoring substitution at positions 2, 4, and 6. The confluence of these directing effects strongly activates the 2, 4, and 6 positions, making regioselective synthesis of a specific dibromo isomer complex.

The bromination of anilines is a classic example of an electrophilic aromatic substitution (EAS) reaction. youtube.com The mechanism involves the attack of the electron-rich aniline ring on an electrophilic bromine species (e.g., Br+), which is typically generated from molecular bromine or other brominating agents. byjus.com

The key steps of the mechanism are:

Generation of the Electrophile : A polar solvent or a Lewis acid catalyst can polarize the bromine-bromine bond (Br-Br), creating an electrophilic bromine atom. youtube.com

Nucleophilic Attack : The π-electrons of the aromatic ring of 3-methoxyaniline attack the electrophilic bromine. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wku.edu The positive charge of this intermediate is delocalized across the ring, with resonance structures placing the charge advantageously relative to the electron-donating amino and methoxy groups.

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with bromine, restoring the aromaticity of the ring and yielding the brominated product. study.com

Due to the strong activation by the -NH2 group, this reaction is often rapid and can be difficult to stop at a mono-substituted stage, frequently resulting in the formation of polybrominated products like 2,4,6-tribromoaniline (B120722) when aniline itself is the substrate. libretexts.org

Controlling the regioselectivity in the bromination of highly activated substrates like 3-methoxyaniline is paramount. Reaction conditions such as temperature, solvent, and the stoichiometry of the brominating agent have a profound impact on the product distribution.

Temperature : Lowering the reaction temperature can decrease the reaction rate and reduce the likelihood of over-bromination, allowing for more selective substitution. One reported synthesis of 2,4-dibromo-5-methoxyaniline (B1590041) (an isomer of the target compound) involved cooling the reaction to 5°C and maintaining it at 5-10°C for several hours. chemicalbook.com

Solvent : The choice of solvent can influence the reactivity of the brominating agent. Polar solvents can facilitate the ionization of bromine, increasing its electrophilicity and leading to faster, less selective reactions. youtube.com In contrast, non-polar solvents like carbon disulfide (CS2) can moderate the reaction, potentially favoring mono-substitution over poly-substitution. youtube.com A synthesis yielding the target compound's structural isomer employed chloroform (B151607) as the solvent. chemicalbook.com

Stoichiometry : Precise control over the molar equivalents of the brominating agent is crucial. Using a limited amount of the reagent can favor mono- or di-bromination, whereas an excess will almost certainly lead to polybrominated products.

One study on the bromination of 3-methoxyaniline (m-aminoanisole) using one equivalent of N-bromosuccinimide (NBS) in chloroform resulted in a mixture of products. After chromatographic separation, 4-bromo-3-methoxyaniline (B105682) was isolated, along with a mixture containing 2-bromo-5-methoxyaniline (B1269708) and 2,4-dibromo-5-methoxyaniline. chemicalbook.com This demonstrates the challenge in selectively achieving the 2,4-dibromo substitution pattern directly.

Brominating Reagents and Catalytic Systems in Aniline Functionalization

The choice of brominating agent is a critical factor in controlling the outcome of aniline halogenation. While molecular bromine is a powerful and common reagent, its high reactivity often necessitates the use of milder, more selective alternatives to prevent unwanted side reactions and poly-substitution. wku.edujalsnet.com

Copper(II) halides, such as copper(II) bromide (CuBr2), have been developed as effective reagents for the regioselective halogenation of unprotected anilines. nih.gov These reactions often exhibit high selectivity for the para position. The mechanism is believed to involve an initial oxidation of the aniline by the Cu(II) salt, followed by the addition of the bromide ion. nih.gov

The use of ionic liquids as solvents in conjunction with copper halides can further enhance reaction efficiency and selectivity, allowing for high yields of para-halogenated anilines under mild conditions (e.g., room temperature) without the need for additional hazardous reagents. beilstein-journals.orgresearchgate.net While highly effective for para-monobromination, achieving a specific dibromination pattern like this compound using this system would require further optimization.

| Aniline Substrate | Reaction Time | Yield of 4-Bromo Product | Other Isomers Detected |

|---|---|---|---|

| 2-methylaniline | 2 h | 92% | 2.1% |

| 2-methoxyaniline | 1.5 h | 94% | 2.5% |

| 3-methylaniline | 2 h | 90% | 3.1% |

| 3-methoxyaniline | 1.5 h | 92% | 2.8% |

| 2-fluoroaniline | 2 h | 89% | 2.2% |

A variety of alternative brominating agents have been developed to offer greater selectivity and safer handling compared to molecular bromine.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for the selective bromination of activated aromatic rings. commonorganicchemistry.com It is a solid, making it easier and safer to handle than liquid bromine. wku.edu NBS is often used in polar solvents and can provide high yields of mono-brominated products with enhanced regioselectivity. wku.edu In a documented synthesis, NBS was the reagent used to brominate 3-methoxyaniline, which ultimately yielded a product mixture containing a dibrominated methoxyaniline. chemicalbook.com

Other N-Bromoimides and Amides : Besides NBS, other reagents such as N-bromophthalimide and N-bromoacetamide can also serve as electrophilic bromine sources. google.com

Quaternary Ammonium Tribromides : Reagents like pyridinium (B92312) hydrobromide perbromide and phenyltrimethylammonium (B184261) perbromide are milder alternatives that can be useful for controlled brominations. commonorganicchemistry.com Tetraalkylammonium tribromides have shown high para-selectivity in the bromination of phenols. nih.gov

N,N-dibromo-p-toluenesulfonamide (TsNBr2) : This reagent has been identified as effective for the polybromination of anilines, with reactions proceeding very rapidly at ambient temperature. researchgate.net

| Brominating Agent | Typical Conditions | Selectivity/Outcome | References |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid or Polar Solvents | Highly reactive; often leads to polybromination (e.g., 2,4,6-tribromination). | libretexts.orgyoutube.com |

| N-Bromosuccinimide (NBS) | CH₂Cl₂, CHCl₃, or Acetonitrile | Milder than Br₂; allows for more controlled, regioselective mono- or di-bromination. | chemicalbook.comwku.educommonorganicchemistry.com |

| Copper(II) Bromide (CuBr₂) | Ionic Liquids or Aqueous HCl, Room Temp | Highly regioselective for para-monobromination of unprotected anilines. | nih.govbeilstein-journals.org |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride, Low Temp | Effective for clean, high-yield para-monobromination. | prepchem.com |

| N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | Ambient Temperature | Very fast reaction; typically results in polybrominated products. | researchgate.net |

Multi-Step Synthetic Strategies for this compound

The construction of a polysubstituted aromatic compound like this compound necessitates careful planning of the sequence of reactions. The directing effects of the substituents—amino, methoxy, and bromo groups—play a crucial role in determining the feasibility and outcome of the synthesis.

Cyclization and Aromatization Pathways for Substituted Anilines

While direct synthesis from pre-existing aromatic rings is common, the fundamental construction of the substituted aniline core can also be achieved through cyclization and aromatization pathways. These methods build the aromatic ring from acyclic or non-aromatic precursors.

One such strategy involves the intermolecular cyclization of a 1,5-diketone followed by aromatization to yield meta-substituted anilines. solubilityofthings.com This approach can be executed as a three-component reaction, for instance, between 1,3-diketones, acetone, and various amines under mild conditions. solubilityofthings.com The mechanism proceeds through the formation of an enamine, nucleophilic addition, intramolecular cyclization, and finally dehydration and aromatization to form the aniline ring. solubilityofthings.com

Another advanced methodology involves a molybdenum(VI)-catalyzed intermolecular reaction of ynones with allylic amines. tandfonline.com This process yields a variety of di- or trisubstituted anilines through a complex cascade that includes aza-Michael addition, cyclization, dehydration, 6π-electrocyclization, and aromatization. tandfonline.com Furthermore, acceptorless dehydrogenative aromatization, catalyzed by heterogeneous catalysts like palladium on magnesium hydroxide, can convert cyclohexanone (B45756) and ammonia (B1221849) derivatives into primary anilines, representing a direct route to the aniline scaffold. google.com These methods illustrate foundational strategies for creating the core aniline structure, which can then be further functionalized.

Transformations from Pre-functionalized Aromatic Precursors

A more direct and widely practiced approach to synthesizing this compound involves the modification of an already existing and suitably functionalized benzene (B151609) ring. The most logical starting material is 3-methoxyaniline (m-anisidine), as the methoxy and amino groups will direct subsequent substitutions.

The synthesis can be achieved by the direct bromination of 3-methoxyaniline. The amino (-NH₂) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. In 3-methoxyaniline, the positions ortho to the amino group are C2 and C6, and the para position is C4. The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The combined directing effects strongly activate positions 2, 4, and 6 for electrophilic aromatic substitution.

A documented synthesis involves dissolving 3-methoxyaniline in a solvent like chloroform, cooling the solution, and then adding N-bromosuccinimide (NBS) in batches. This method allows for the introduction of bromine atoms onto the aromatic ring. The reaction typically proceeds overnight to ensure completion. Following the reaction, a standard workup procedure involving washing with a basic solution (e.g., sodium hydroxide) and water, drying, and solvent evaporation yields the crude product. Purification via silica (B1680970) gel column chromatography is then used to isolate the desired this compound.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 3-Methoxyaniline | N-bromosuccinimide (NBS) | Chloroform | Cooling (5-10°C), followed by stirring at room temperature | This compound |

An alternative strategy within this category involves introducing the functional groups in a different order. For instance, one could start with a brominated methoxybenzene derivative and introduce the amino group in a later step. This is commonly achieved by nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine. This circumvents potential issues with the high reactivity of the aniline starting material.

Orthogonal Protecting Group Strategies in Complex Aniline Synthesis

A significant challenge in the electrophilic substitution of anilines is the high reactivity of the amino (-NH₂) group. This group is strongly activating, which can lead to multiple substitutions, and it is also basic, making it incompatible with the strongly acidic conditions of many electrophilic aromatic substitution (EAS) reactions.

To overcome this, a common strategy is to temporarily protect the amino group, thereby moderating its reactivity. This is achieved by converting the amine into an amide, for example, through reaction with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This allows for more controlled and selective reactions, such as bromination. After the desired substitution has been performed, the protecting acetyl group can be easily removed by hydrolysis under acidic or basic conditions to regenerate the amino group. This protection-deprotection sequence is a crucial tool for managing reactivity in the multi-step synthesis of complex anilines.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability, guided by the twelve principles of green chemistry. solubilityofthings.compaperpublications.orgroyalsocietypublishing.orgrroij.comcompoundchem.com These principles encourage the design of processes that reduce waste, improve energy efficiency, and minimize the use of hazardous substances.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of organic solvents, which are often a major source of waste and environmental concern. royalsocietypublishing.org For reactions like the bromination of aromatic compounds, solvent-free methods have been developed. One such approach involves using N-bromosuccinimide (NBS) supported on alumina (B75360) for the ring bromination of aromatic compounds without any solvent. researchgate.net This method can be simple, safe, and rapid. researchgate.net Another technique involves the in situ generation of molecular bromine from a mixture of solid sodium bromide (NaBr) and potassium nitrate (B79036) (KNO₃) under solvent-free conditions, which can then be used to brominate activated aromatic compounds. researchgate.net Microwave-assisted synthesis is another powerful tool that can accelerate reactions, often allowing for the use of water or reduced volumes of organic solvents, thereby providing a more eco-friendly alternative. tandfonline.com

Catalytic Approaches for Enhanced Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. solubilityofthings.comrsc.orgrsc.org Reactions with high atom economy generate minimal waste. Catalytic reagents are inherently superior to stoichiometric ones in this regard because they are used in small amounts and can be recycled, not contributing to the waste stream. compoundchem.com

In the context of synthesizing this compound, a catalytic approach would be highly beneficial. For instance, if the synthesis proceeds via a nitro-aromatic intermediate, the reduction of the nitro group to an amine is a key step. The classical Béchamp reduction generates large volumes of iron oxide sludge and has a poor atom economy. rsc.org In contrast, catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a highly efficient and clean alternative where water is the only byproduct, resulting in a much higher atom economy. rsc.orgrsc.orgnih.govacs.org The use of catalysts allows reactions to proceed under milder conditions with greater selectivity, significantly reducing waste and aligning the synthesis with the core principles of sustainable chemistry. rroij.com

Waste Minimization and By-product Generation Control

In the synthesis of this compound, the principles of green chemistry are paramount to ensure environmental sustainability and process efficiency. The primary goals are to minimize the generation of hazardous waste and control the formation of unwanted by-products. This can be achieved through careful selection of reagents, optimization of reaction conditions, and implementation of modern synthetic methodologies.

A significant area for waste reduction lies in the choice of the brominating agent. Traditional methods often employ elemental bromine (Br₂), which presents considerable safety and environmental hazards. A major drawback of using Br₂ is that for every mole of bromine that substitutes onto the aromatic ring, one mole of hydrogen bromide (HBr) is generated as a by-product. This not only reduces the atom economy of the reaction but also produces a corrosive and hazardous waste stream that requires neutralization and disposal.

To circumvent these issues, alternative and greener brominating agents have been explored for the synthesis of halogenated anilines. N-Bromosuccinimide (NBS) has emerged as a safer and more manageable alternative to liquid bromine. The use of NBS can lead to more selective bromination and simplifies the work-up procedure. Another advanced and environmentally conscious approach involves the use of metal bromide and hydrogen peroxide systems, such as sodium bromide or potassium bromide with H₂O₂. In this system, the bromide salt is oxidized in situ to generate the reactive bromine species, with water being the only significant by-product, thus offering a much cleaner process.

Control of by-product formation is intrinsically linked to the regioselectivity of the bromination reaction. The strong activating and ortho-, para-directing effects of the amino and methoxy groups in the precursor, 3-methoxyaniline, can lead to the formation of a mixture of mono-, di-, and poly-brominated isomers if the reaction conditions are not carefully controlled.

Key by-products in similar brominations of methoxyanilines can include isomers with different bromination patterns and polybrominated species. For instance, in the synthesis of related compounds, the formation of 2,6-dibromo derivatives has been observed. To favor the desired 2,4-dibromo substitution pattern, precise control over reaction parameters is crucial.

Table 1: Strategies for Waste Minimization and By-product Control

| Strategy | Description | Impact on Waste and By-products |

| Alternative Brominating Agents | Replacing elemental bromine with reagents like N-Bromosuccinimide (NBS) or in-situ generated bromine from metal bromide/H₂O₂ systems. | Reduces hazardous waste (no HBr by-product from Br₂), improves safety, and can enhance selectivity, thereby minimizing isomeric by-products. |

| Reaction Condition Optimization | Precise control of temperature, reaction time, and solvent. Lower temperatures (e.g., 0-5 °C) are often employed to moderate reactivity. | Minimizes over-bromination and the formation of poly-brominated by-products. Can improve the regioselectivity of the reaction. |

| Stoichiometric Control | Careful control of the molar ratio of the brominating agent to the 3-methoxyaniline substrate. | Prevents excess brominating agent from leading to unwanted side reactions and the formation of higher-brominated species. |

| Catalyst Selection | Use of catalysts to enhance the selectivity of the bromination reaction. | Can direct the bromination to the desired positions on the aromatic ring, reducing the formation of isomeric by-products and simplifying purification. |

Detailed research into the bromination of activated aromatic systems has shown that a combination of these strategies is often the most effective approach to achieving a green and efficient synthesis. For example, the use of a milder brominating agent in conjunction with optimized, low-temperature conditions can significantly increase the yield of the desired product while minimizing the environmental footprint of the process. While specific data for the synthesis of this compound is not extensively published, the principles derived from the synthesis of analogous compounds provide a clear framework for developing a waste-minimized and selective synthetic methodology.

Based on a comprehensive review of the provided search results, it is not possible to generate the requested article on the "Advanced Spectroscopic and Structural Characterization" of this compound.

The search results lack specific experimental data, research findings, and data tables for the exact chemical compound “this compound” across all the stipulated analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No data was found for 2D NMR (COSY, HMQC, HMBC), Solid-State NMR, or Dynamic NMR studies for this specific isomer.

Vibrational Spectroscopy: No FTIR or Raman spectra for this compound were located.

High-Resolution Mass Spectrometry (HRMS): While the principles of HRMS are known, no specific exact mass measurements or fragmentation studies for this compound are available in the search results.

Single Crystal X-ray Diffraction Analysis: There is no information regarding the single crystal X-ray structure of this compound.

The available information pertains to related but structurally distinct compounds, such as other isomers (e.g., 2-bromo-4-methoxyaniline, 2,4-dibromo-5-methoxyaniline) or similar structures (e.g., 2,4-dibromoaniline). Using this data would violate the explicit instruction to focus solely on this compound. Therefore, creating a scientifically accurate and thorough article that strictly adheres to the provided outline is not feasible with the available information.

Advanced Spectroscopic and Structural Characterization in Research

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Intermolecular Interactions and Crystal Packing

While a specific crystal structure determination for 2,4-Dibromo-3-methoxyaniline is not widely documented, the nature of its intermolecular interactions and crystal packing can be inferred from analyses of structurally similar compounds, such as 2,4-dibromoaniline. nih.gov The packing of molecules in a crystalline solid is governed by a variety of non-covalent forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.

For this compound, the primary amine (-NH₂) group is a key participant in hydrogen bonding, acting as a hydrogen donor. These N-H groups can form intermolecular hydrogen bonds with electronegative atoms on neighboring molecules, such as the oxygen of the methoxy (B1213986) group, the nitrogen of another amine group, or even the bromine atoms.

Analysis of the related compound, 2,4-dibromoaniline, through X-ray powder diffraction has provided its crystal structure data, which can serve as a reference. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 2,4-Dibromoaniline

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 11.18 |

| b (Å) | 16.17 |

| c (Å) | 4.110 |

| α (°) | 90.000 |

| β (°) | 90.000 |

| γ (°) | 90.000 |

Source: Crystallography Open Database (COD), as cited in PubChem nih.gov

Conformation and Torsion Angle Analysis

The conformation of this compound is defined by the spatial arrangement of its substituent groups relative to the benzene (B151609) ring. This arrangement is described by torsion (dihedral) angles, which measure the rotation around specific chemical bonds. The planarity of the aromatic ring is a dominant feature, although minor distortions can be introduced by bulky substituents.

Key torsion angles in this molecule include those describing the orientation of the methoxy (-OCH₃) and amine (-NH₂) groups. Steric hindrance between the adjacent bromine atom at position 2 and the methoxy group at position 3 can influence the C-C-O-C torsion angle, potentially pushing the methyl group slightly out of the plane of the aromatic ring to minimize repulsive forces.

While specific experimental torsion angles for this compound are not available, data from other complex substituted aniline (B41778) derivatives illustrate the types of conformational features that can be observed. For example, in a study of a benzylideneaniline Schiff base, the torsion angle between the aromatic rings was a key structural parameter. iucr.org

Table 2: Example Torsion Angles from a Substituted Aniline Derivative

| Torsion Angle | Value (°) | Description |

|---|---|---|

| Car—N=C—Car | 176.9 (1) | Indicates a near-planar E-configuration about the imine bond. |

| C—C—N—C | -41.89 (16) | Shows a significant twist around the C-N single bond. |

Source: International Union of Crystallography iucr.org

Such analyses, typically achieved through single-crystal X-ray diffraction, are definitive for determining the precise solid-state conformation of a molecule.

Electronic Spectroscopy (UV-Vis) and Associated Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information on the electronic transitions within a molecule. The absorption of UV-Vis light by this compound is dominated by π → π* transitions within the substituted benzene ring, which acts as the primary chromophore.

The positions and intensities of the absorption maxima (λmax) are significantly influenced by the substituents on the ring, known as auxochromes. The amine (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating auxochromes. They possess non-bonding electrons that can be delocalized into the aromatic π-system, which generally lowers the energy of the electronic transitions and causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Conversely, the bromine atoms have a dual effect: they are electron-withdrawing through induction but electron-donating through resonance. The combination of these electron-donating and electron-withdrawing effects modulates the electronic structure and the resulting UV-Vis spectrum. A combined experimental and theoretical study on other o-methoxyaniline derivatives demonstrated that the electron density on the aromatic rings directly impacts the maximum absorption wavelengths. researchgate.net Richer electron density leads to a red-shift in λmax. researchgate.net

While the specific experimental spectrum for this compound is not detailed, its absorption characteristics can be predicted based on these principles. The primary absorption bands are expected in the UV region, likely shifted to wavelengths above 250 nm due to the strong auxochromic effects.

Table 3: Typical UV Absorption Maxima (λmax) for Related Compounds

| Compound | λmax (nm) (in Ethanol) |

|---|---|

| Benzene | 204, 256 |

| Aniline | 230, 280 |

| Anisole (Methoxybenzene) | 217, 269 |

Further photophysical properties, such as fluorescence or phosphorescence, would depend on the efficiency of non-radiative decay pathways versus radiative emission after electronic excitation. These properties require specific experimental investigation.

Computational and Theoretical Studies of 2,4 Dibromo 3 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Geometry

No specific studies reporting quantum chemical calculations for the electronic structure and geometry of 2,4-Dibromo-3-methoxyaniline were found.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

There is no available literature containing data on the optimized geometries or energetics of this compound calculated using Density Functional Theory.

HOMO-LUMO Energy Gaps and Molecular Orbitals

Specific calculations or discussions regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the characteristics of the molecular orbitals for this compound are not present in the searched scientific literature. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov

Electrostatic Potential Maps (MEP)

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. MEP maps are useful for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations

There are no available records of high-accuracy calculations performed on this compound using ab initio methods.

Reaction Mechanism Elucidation and Transition State Analysis

No research dedicated to the elucidation of reaction mechanisms or transition state analysis involving this compound was found.

Computational Modeling of Synthetic Pathways

There is no available information or published research on the computational modeling of the synthetic pathways for this compound.

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound can be predicted using computational methods, primarily those based on Density Functional Theory (DFT). DFT calculations can elucidate the electronic structure of the molecule, which is fundamental to its chemical behavior.

For substituted anilines, the distribution of HOMO and LUMO densities across the aromatic ring can predict the most likely sites for electrophilic and nucleophilic attack, respectively. In the case of this compound, the interplay between the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, and the electron-withdrawing bromine (-Br) atoms, will dictate the electron density distribution.

To quantify reactivity and predict regioselectivity more precisely, various reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide a theoretical framework for understanding and predicting chemical reactions.

Key Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the global electrophilic nature of a molecule. |

| Fukui Functions (f(r)) | f+(r) for nucleophilic attack, f-(r) for electrophilic attack | Identifies the most reactive sites within a molecule. The sites with the highest values of f+(r) are most susceptible to nucleophilic attack, while those with the highest f-(r) are prone to electrophilic attack. |

By calculating these descriptors for this compound, one could predict, for instance, the most likely positions for further substitution on the aromatic ring. The Fukui functions, in particular, would offer a detailed map of the molecule's reactivity at a local level, pinpointing the specific atoms that are most likely to participate in a chemical reaction. The use of such descriptors has been shown to be effective in analyzing the reactive centers of various organic molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms.

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond of the aniline (B41778) group and the C-O bond of the methoxy group. While the aromatic ring itself is rigid, the orientations of the amino and methoxy substituents can vary, leading to different conformers with distinct energies.

An MD simulation of this compound would typically involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box, often with a solvent (like water or an organic solvent) to mimic realistic conditions.

Force Field Application: A force field, which is a set of parameters that define the potential energy of the system, is applied. The force field governs the interactions between atoms, including bond stretching, angle bending, and torsional and non-bonded interactions.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps (femtoseconds).

Trajectory Analysis: The resulting trajectory, which is a record of the atomic positions over time, is analyzed to identify the most stable and frequently occurring conformations.

By analyzing the simulation trajectory, one can construct a potential energy surface that maps the energy of the molecule as a function of its conformational coordinates. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. The relative populations of these conformers at a given temperature can also be estimated. Understanding the conformational preferences of this compound is important as different conformers can exhibit different physical and chemical properties.

Structure-Property Relationships from Theoretical Data (excluding biological properties)

Theoretical calculations can establish quantitative structure-property relationships (QSPRs) for this compound, linking its molecular structure to its physical and chemical properties, excluding biological activities. These relationships are derived from various computed molecular descriptors.

Key Structural and Electronic Properties from Theoretical Calculations:

| Property | Description | Relevance |

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformer. | Provides the fundamental 3D structure of the molecule. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Relates to the molecule's response to external fields and its non-linear optical properties. |

| Hyperpolarizability (β) | A higher-order term related to the non-linear response of the molecule to an electric field. | Indicates the potential for non-linear optical (NLO) applications. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for intermolecular interactions. |

For this compound, theoretical calculations would likely show a significant dipole moment due to the presence of electronegative bromine, nitrogen, and oxygen atoms. The MEP map would highlight the negative potential around these atoms and the positive potential near the amino hydrogens.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents) and recalculating these properties, one can establish clear structure-property relationships. For example, the effect of the number and position of bromine atoms on the dipole moment and polarizability could be investigated. These theoretical insights are valuable for designing new molecules with specific desired physical and chemical properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Diverse Organic Building Blocks

The strategic placement of reactive groups on 2,4-Dibromo-3-methoxyaniline allows for its elaboration into more complex organic frameworks. The bromine atoms can participate in various cross-coupling reactions, while the amino group can be transformed into a wide range of other functionalities.

While brominated aromatic compounds are generally useful intermediates in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specific research detailing the application of this compound in the synthesis of complex polycyclic aromatic systems is not extensively documented in current scientific literature. The presence of multiple reactive sites suggests its potential utility in this area, though specific methodologies and resulting structures have yet to be reported.

Monomer for Functional Polymer Development

The development of functional polymers with tailored electronic and optical properties is a significant area of materials science research. Monomers containing specific functional groups are polymerized to create materials with desired characteristics.

Aniline (B41778) and its derivatives can be key components in the synthesis of conductive polymers and organic semiconductors. nih.gov These materials often feature extended π-conjugated systems that facilitate charge transport. While the structure of this compound, with its potential for polymerization through reactions involving the amino group or the bromine atoms, suggests it could be a candidate monomer, there is a lack of specific research demonstrating its incorporation into conductive polymers or organic semiconductors. The electronic properties of such polymers would be influenced by the methoxy (B1213986) and bromo substituents, but detailed studies on these effects are not currently available.

Organic molecules are at the forefront of the design of new optoelectronic materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The design of these materials often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the optical and electronic properties. Although this compound possesses a combination of substituents that could influence these properties, its specific application in the design and synthesis of optoelectronic materials has not been detailed in the available research.

Precursor for Ligands in Transition Metal Catalysis

The synthesis of ligands for transition metal catalysts is crucial for the development of new and efficient catalytic processes. nih.gov These ligands often contain specific donor atoms and steric bulk to control the reactivity and selectivity of the metal center. While aniline derivatives can be used as precursors for N-heterocyclic carbene (NHC) ligands and other ligand types, the use of this compound as a precursor for ligands in transition metal catalysis is not a well-documented area of research. nih.gov The potential for this compound to be transformed into novel ligands exists, but specific examples and their catalytic applications have not been reported.

Scaffold for Chiral Auxiliaries and Asymmetric Synthesis

Based on a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the application of this compound as a scaffold for chiral auxiliaries or its direct use in asymmetric synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. While the synthesis of chiral molecules is a significant area of organic chemistry, the potential of this compound for this specific purpose has not been reported in published studies. The functional groups present on the molecule—an amine, a methoxy group, and two bromine atoms—offer potential sites for modification, but its utility as a backbone for inducing chirality in other molecules remains an unexplored area of research.

Consequently, no data on its performance, efficiency, or the diastereoselectivity it might induce in asymmetric reactions can be provided. Further investigation would be required to determine if this compound or its derivatives could be viable candidates for the development of new chiral auxiliaries.

Despite a comprehensive search of available scientific literature and chemical databases, detailed information focusing specifically on the chemical compound This compound is exceptionally scarce. The current body of public-domain scientific knowledge does not provide sufficient specific data to construct a thorough and detailed article as outlined.

Consequently, it is not possible to provide a detailed and scientifically accurate article on this compound that would meet the requirements of the requested outline, including detailed research findings and data tables. The absence of specific research on this particular compound limits any meaningful discussion on its academic contributions, unexplored reactivity, potential in novel material development, or the integration of green chemistry approaches in its synthesis.

Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific details required for a comprehensive review of this compound.

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) track metabolic or environmental degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.